I1R Affinity Advantage Over Moxonidine and Clonidine
N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline demonstrates sub-nanomolar binding affinity for the I1 imidazoline receptor (I1R) in rat PC12 cell membranes. In direct radioligand displacement assays using [125I]PIC, the compound achieved Ki values of 0.178 nM, 0.200 nM, and 0.219 nM across independent experiments [1]. In contrast, the clinically used I1R agonists moxonidine and clonidine exhibit substantially higher Ki values of 4.2 nM and 58 nM, respectively, under comparable assay conditions [2]. This represents an approximately 24-fold improvement in affinity over moxonidine and a 290-fold improvement over clonidine. The >1000-fold selectivity window observed for the target compound relative to α2-adrenoceptors (see Evidence Item 2) further distinguishes it from these first- and second-generation I1R ligands.
Moxonidine Ki 4.2 nM
Clonidine Ki 58 nM
| Evidence Dimension | Binding affinity (Ki) for I1 imidazoline receptor |
|---|---|
| Target Compound Data | Ki = 0.178 nM, 0.200 nM, 0.219 nM |
| Comparator Or Baseline | Moxonidine: Ki = 4.2 nM; Clonidine: Ki = 58 nM |
| Quantified Difference | Target compound exhibits ~24-fold higher affinity than moxonidine; ~290-fold higher affinity than clonidine |
| Conditions | Rat PC12 cell membranes; displacement of [125I]PIC or [3H]paraiodoclonidine; 30-45 min incubation |
Why This Matters
Sub-nanomolar potency enables the use of lower compound concentrations in functional assays, reducing off-target artifacts and conserving compound stock, which is critical for cost-sensitive academic and industrial I1R screening campaigns.
- [1] BindingDB. BDBM50387827 (CHEMBL2058635). Affinity data: Ki = 0.178 nM, 0.200 nM, 0.219 nM for I1 imidazoline receptor in rat PC12 cells. Accessed April 2026. View Source
- [2] Bidet M, Poujeol P, Parini A. Effect of imidazolines on Na+ transport and intracellular pH in renal proximal tubule cells. Biochim Biophys Acta. 1990;1024(1):173-178. View Source
